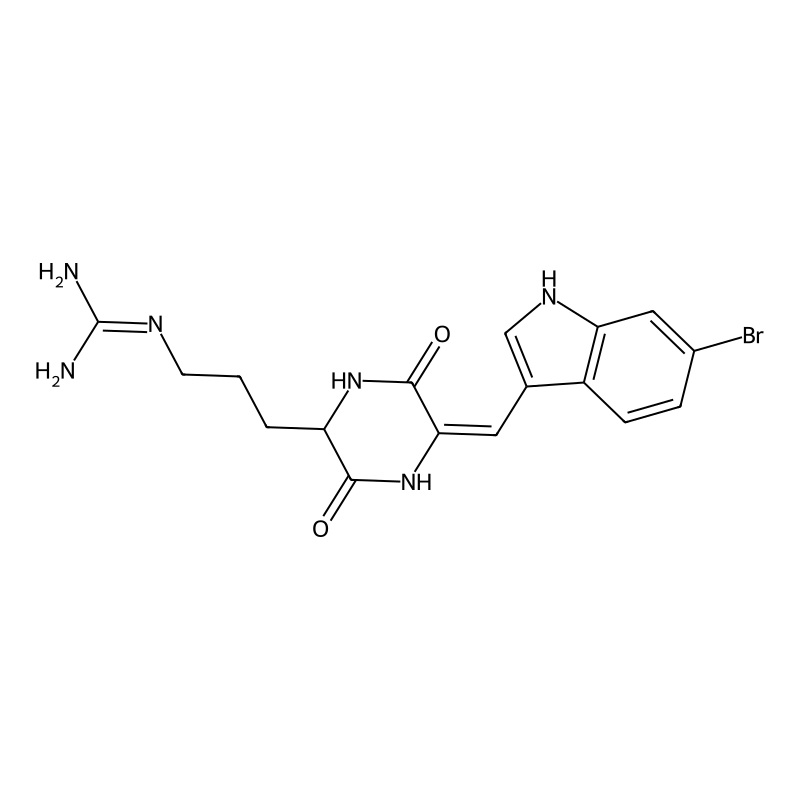Barettin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Barettin is a natural product found in Geodia barretti with data available.
Barettin is a naturally occurring compound classified as an indole alkaloid, primarily isolated from the marine sponge Geodia barretti. Its structure features a brominated tryptophan moiety, which contributes to its unique biological properties. The compound has garnered significant interest in both chemical and biological research due to its potential applications in medicine and marine biology.
- Oxidation: Under specific conditions, barettin can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can modify the brominated tryptophan moiety, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions, particularly involving the bromine atom, can yield different derivatives. Reagents such as sodium azide or thiols are often employed in these reactions.
The major products from these reactions exhibit diverse biological activities, highlighting the compound's versatility in synthetic chemistry .
Barettin demonstrates notable biological activity, particularly:
- Anti-inflammatory Properties: The compound inhibits key protein kinases involved in inflammatory pathways, such as receptor-interacting serine/threonine kinase 2 and calcium/calmodulin-dependent protein kinase 1α.
- Antioxidant Activity: Its bromine atom plays a crucial role in neutralizing reactive oxygen species, thus preventing oxidative stress and lipid peroxidation.
- Antifouling Properties: Barettin effectively inhibits the settlement and metamorphosis of barnacle larvae, likely by interfering with serotonin-like signaling pathways .
These properties make barettin a candidate for therapeutic applications in treating diseases characterized by inflammation and oxidative stress.
The synthesis of barettin involves several complex steps:
- Starting Materials: The synthesis typically begins with commercially available substrates such as brominated tryptophan.
- Key Reactions: The synthetic route includes:
- Bromination of tryptophan.
- Formation of the cyclic dipeptide structure through peptide bond formation with arginine.
- Iterative aldol condensations to install side chains on the diketopiperazine nucleus.
- Final Steps: Deprotection and cyclization steps are performed to yield the final product.
Barettin has potential applications across various fields:
- Marine Biology: Its antifouling properties can be utilized to prevent biofouling on submerged surfaces, enhancing marine infrastructure longevity.
- Medicine: The compound's anti-inflammatory and antioxidant properties suggest potential use in treating conditions like atherosclerosis and other inflammatory diseases .
- Synthetic Chemistry: Due to its unique structure, barettin serves as a valuable template for developing new materials and compounds with similar biological activities.
Research on barettin's interactions has revealed its ability to modulate several biological pathways. Notably, it acts as a selective serotonin receptor inhibitor, which may contribute to its anti-inflammatory effects. Further studies are needed to fully elucidate its mechanisms of action and potential interactions with other biomolecules .
Barettin's unique structure sets it apart from other compounds within its class. Similar compounds include:
- Dipodazine: A synthetic derivative with enhanced antifouling properties compared to barettin.
- Debromothis Compound: A de-brominated analogue that lacks significant biological activity, highlighting the importance of the bromine atom in barettin's efficacy.
- Other Diketopiperazines: Compounds with cyclic dipeptide structures but different substituents that exhibit varying biological activities.
Comparison TableCompound Structure Type Biological Activity Unique Features Barettin Brominated diketopiperazine Anti-inflammatory, Antioxidant, Antifouling Contains a brominated tryptophan moiety Dipodazine Synthetic diketopiperazine Enhanced antifouling Improved properties over barettin Debromothis Compound De-brominated analogue Limited biological activity Lacks bromine; reduced efficacy Other Diketopiperazines Cyclic dipeptides Varies by structure Diverse substituents lead to varied activities
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Barettin | Brominated diketopiperazine | Anti-inflammatory, Antioxidant, Antifouling | Contains a brominated tryptophan moiety |
| Dipodazine | Synthetic diketopiperazine | Enhanced antifouling | Improved properties over barettin |
| Debromothis Compound | De-brominated analogue | Limited biological activity | Lacks bromine; reduced efficacy |
| Other Diketopiperazines | Cyclic dipeptides | Varies by structure | Diverse substituents lead to varied activities |
Barettin stands out due to its specific structural features and associated biological activities that are not commonly found in other similar compounds .







